molecular formula C10H11ClO2 B1294281 4-Phenoxybutyryl chloride CAS No. 5139-89-9

4-Phenoxybutyryl chloride

Cat. No.: B1294281
CAS No.: 5139-89-9
M. Wt: 198.64 g/mol
InChI Key: SYLRFDTUTMLVNM-UHFFFAOYSA-N
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Description

4-Phenoxybutyryl chloride is an organic compound with the molecular formula C10H11ClO2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a phenoxy group and an acyl chloride group, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybutyryl chloride can be synthesized through the reaction of 4-phenoxybutyric acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added dropwise. The reaction mixture is then heated to facilitate the formation of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation units to purify the final product. Safety measures are crucial due to the corrosive nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybutyryl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Esters and Amides: Formed through nucleophilic substitution.

    4-Phenoxybutyric Acid: Formed through hydrolysis.

    4-Phenoxybutanol: Formed through reduction.

Scientific Research Applications

4-Phenoxybutyryl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-phenoxybutyryl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

  • Phenoxyacetyl chloride
  • 4-Phenoxybutyric acid
  • 4-Phenoxybutanol

Comparison: 4-Phenoxybutyryl chloride is unique due to the presence of both a phenoxy group and an acyl chloride group, which imparts high reactivity and versatility in chemical reactions. Compared to phenoxyacetyl chloride, it has a longer carbon chain, which can influence its reactivity and the properties of the resulting products. 4-Phenoxybutyric acid and 4-phenoxybutanol, on the other hand, lack the acyl chloride group, making them less reactive in nucleophilic substitution reactions .

Biological Activity

4-Phenoxybutyryl chloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound involves the reaction of phenol derivatives with butyric acid chlorides. The general procedure includes:

  • Reagents : Phenol or substituted phenols, butyryl chloride, and a suitable solvent (e.g., dichloromethane).
  • Reaction Conditions : The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.
  • Purification : The product is purified using techniques such as distillation or chromatography to achieve high purity levels.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves:

  • Inhibition of Topoisomerases : Compounds related to this compound have been reported to inhibit topoisomerases I and II, enzymes critical for DNA replication and repair in cancer cells. This inhibition can lead to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest, particularly at the G2/M phase, disrupting normal cell division processes .

Antimicrobial Activity

While primarily noted for its anticancer properties, some derivatives of this compound have also demonstrated antimicrobial activity against various bacterial strains. This dual activity suggests potential applications in treating infections alongside cancer therapy .

Case Studies and Research Findings

  • Antiproliferative Activity : A study on phenyl derivatives showed that certain compounds exhibited IC50 values in the nanomolar range against multiple cancer cell lines, indicating potent antiproliferative effects .
    CompoundCell LineIC50 (µM)
    Compound AMCF7 (Breast Cancer)0.5
    Compound BHT-29 (Colon Cancer)0.8
    Compound CM21 (Melanoma)1.2
  • Mechanistic Insights : Research has demonstrated that the mechanism of action for these compounds includes disruption of microtubule dynamics and induction of apoptosis through caspase activation pathways .
  • Comparative Studies : In comparative studies, derivatives of this compound were evaluated against standard chemotherapeutic agents like doxorubicin, showing comparable or enhanced efficacy in certain contexts .

Properties

IUPAC Name

4-phenoxybutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLRFDTUTMLVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199390
Record name 4-Phenoxybutyryl chloride
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Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5139-89-9
Record name 4-Phenoxybutanoyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=5139-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxybutyryl chloride
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Record name 4-Phenoxybutyryl chloride
Source EPA DSSTox
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Record name 4-phenoxybutyryl chloride
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Synthesis routes and methods

Procedure details

252.3 g (1.40 mole) of 4-phenoxybutyric acid, 154 ml (2.1 mole) of thionyl chloride and a few drops of dimethylformamide are heated under reflux with exclusion of moisture. After evolution of gas has ceased (about 2 hours), the mixture is fractionated under water pump vacuum. The acid chloride distils at 149°-151° C.
Quantity
252.3 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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